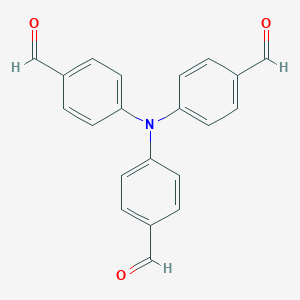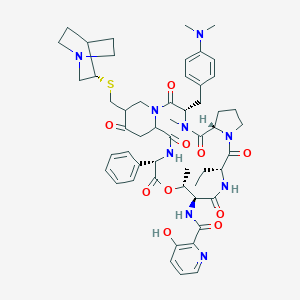
5-Methoxyflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxyflavanone is a flavonoid compound characterized by the presence of a methoxy group at the fifth position of the flavanone structure. Flavonoids are polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methoxyflavanone can be synthesized through various synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives in the presence of a base, followed by cyclization and methylation reactions. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves the use of biotransformation techniques. For instance, cultures of Isaria fumosorosea KCH J2 have been used to glycosylate methoxylated flavonoids, resulting in the production of various flavonoid derivatives .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyflavanone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavanones.
Substitution: Various substitution reactions can introduce different functional groups into the flavanone structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation or nitration reactions often use reagents like bromine or nitric acid.
Major Products Formed: The major products formed from these reactions include hydroxylated, methoxylated, and glycosylated derivatives of this compound .
Scientific Research Applications
5-Methoxyflavanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various flavonoid derivatives.
Biology: Studies have shown its potential in modulating biological activities, such as antioxidant and anti-inflammatory effects.
Medicine: It has been investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: It is used in the production of dietary supplements and functional foods due to its health benefits
Mechanism of Action
The mechanism of action of 5-Methoxyflavanone involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the mitochondrial apoptosis pathway.
Comparison with Similar Compounds
Naringenin: 5,7,4′-Trihydroxyflavanone
Hesperetin: 5,7,3′-Trihydroxy-4′-methoxyflavanone
Pinostrobin: 5-Hydroxy-7-methoxyflavanone
Uniqueness: 5-Methoxyflavanone is unique due to its specific methoxy substitution at the fifth position, which imparts distinct biological activities and chemical reactivity compared to other flavanones. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
123931-32-8 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(2S)-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3/t15-/m0/s1 |
InChI Key |
YLLFUILNISGLHO-HNNXBMFYSA-N |
SMILES |
COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3 |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C[C@H](O2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)

![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)











